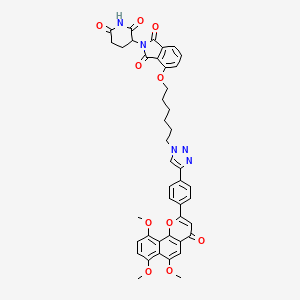

PROTAC CYP1B1 degrader-1

Description

Properties

Molecular Formula |

C43H39N5O10 |

|---|---|

Molecular Weight |

785.8 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[6-[4-[4-(6,7,10-trimethoxy-4-oxobenzo[h]chromen-2-yl)phenyl]triazol-1-yl]hexoxy]isoindole-1,3-dione |

InChI |

InChI=1S/C43H39N5O10/c1-54-31-16-17-32(55-2)39-38(31)35(56-3)21-27-30(49)22-34(58-40(27)39)25-13-11-24(12-14-25)28-23-47(46-45-28)19-6-4-5-7-20-57-33-10-8-9-26-37(33)43(53)48(42(26)52)29-15-18-36(50)44-41(29)51/h8-14,16-17,21-23,29H,4-7,15,18-20H2,1-3H3,(H,44,50,51) |

InChI Key |

MRMQVUIZIOZVSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=CC3=C(C2=C(C=C1)OC)OC(=CC3=O)C4=CC=C(C=C4)C5=CN(N=N5)CCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of PROTAC CYP1B1 Degrader-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of PROTAC CYP1B1 degrader-1, a significant advancement in the targeted degradation of the cytochrome P450 1B1 (CYP1B1) enzyme. This document details the core findings, quantitative data, and the experimental methodologies employed in its development, offering a valuable resource for researchers in oncology and drug discovery.

Introduction: Targeting CYP1B1 in Cancer

Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide range of human cancers, including those of the breast, colon, lung, and prostate.[1] Its expression in normal tissues is notably low, making it an attractive target for cancer therapy.[1] CYP1B1 plays a crucial role in the metabolism of procarcinogens and steroid hormones, contributing to carcinogenesis and the development of resistance to chemotherapy drugs.[2][3]

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. This compound, also known as compound 6C, emerged from a rational design approach aimed at overcoming CYP1B1-mediated drug resistance by inducing its degradation.[2][3]

This compound: Mechanism of Action

This compound is a chimera molecule built upon an α-naphthoflavone scaffold, a known inhibitor of CYP1B1.[2][3] This PROTAC functions by simultaneously binding to CYP1B1 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of CYP1B1, marking it for degradation by the 26S proteasome. This event-driven mechanism allows for the catalytic degradation of the target protein, offering a significant advantage over traditional occupancy-based inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound [2][3]

| Target Enzyme | IC50 (nM) |

| CYP1B1 | 95.1 |

| CYP1A2 | 9838.6 |

Table 2: Degradation Activity of this compound

| Cell Line | DC50 (nM) | Dmax (%) | Time (h) |

| Data not available in the consulted resources. |

(Note: Specific DC50 and Dmax values from the primary literature were not available in the publicly accessible search results. This data would typically be obtained from dose-response and time-course western blot experiments.)

Signaling Pathways and Experimental Workflows

The degradation of CYP1B1 by this PROTAC is expected to impact downstream signaling pathways implicated in cancer progression. One such pathway is the Wnt/β-catenin signaling cascade, which is known to be activated by CYP1B1.

The discovery and characterization of a novel PROTAC degrader involves a series of well-defined experimental steps.

Experimental Protocols

The following are generalized protocols for key experiments involved in the characterization of this compound. Note: These are representative methodologies and the specific details from the primary research by Li Zhou et al. should be consulted for exact experimental conditions.

Synthesis of this compound

The synthesis of this compound, an α-naphthoflavone chimera, would typically involve a multi-step organic synthesis approach. This would likely include the synthesis of the α-naphthoflavone warhead, the E3 ligase ligand, and a suitable linker, followed by their conjugation, often utilizing click chemistry for efficient and specific ligation.

Cell Culture

Cancer cell lines overexpressing CYP1B1 (e.g., certain prostate or breast cancer cell lines) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for CYP1B1 Degradation

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CYP1B1 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a predetermined period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers that overexpress CYP1B1. By inducing the degradation of this key enzyme, it has the potential to overcome drug resistance and inhibit cancer cell proliferation. Further research will likely focus on optimizing the degrader's pharmacokinetic properties, evaluating its in vivo efficacy and safety in preclinical models, and exploring its potential in combination with other anticancer agents. The continued development of targeted protein degradation technology holds great promise for the future of cancer therapy.

References

The Role of Cytochrome P450 1B1 (CYP1B1) in Cancer Progression: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cytochrome P450 1B1 (CYP1B1) is an extrahepatic enzyme that has garnered significant attention in oncology for its paradoxical roles in both carcinogenesis and as a potential therapeutic target. Unlike most CYP enzymes, which are primarily expressed in the liver, CYP1B1 is found in various other tissues and is notably overexpressed in a wide array of human tumors compared to adjacent normal tissue.[1][2][3][4] This tumor-specific expression makes it an attractive biomarker.[5] CYP1B1's primary function involves the metabolic activation of pro-carcinogens, including polycyclic aromatic hydrocarbons (PAHs) and estrogens, into genotoxic metabolites that can initiate tumorigenesis.[6][7][8] Furthermore, its expression is linked to the promotion of cell proliferation, metastasis, and the development of resistance to common chemotherapeutic agents.[9][10] This guide provides a comprehensive technical overview of CYP1B1's enzymatic function, its expression patterns in cancer, the signaling pathways it modulates, and its implications for drug development.

Enzymatic Function and Role in Carcinogenesis

CYP1B1 is a heme-thiolate monooxygenase that metabolizes a wide range of endogenous and exogenous compounds.[3] Its role in cancer progression is critically linked to its enzymatic activity on two major classes of substrates: environmental pro-carcinogens and steroid hormones.

-

Metabolic Activation of Pro-carcinogens: CYP1B1 metabolizes various environmental pro-carcinogens, such as PAHs and heterocyclic aromatic amines, converting them into highly reactive carcinogenic metabolites.[8][11] These metabolites can form DNA adducts, leading to genetic mutations and the initiation of cancer.[6][7]

-

Estrogen Metabolism: CYP1B1 plays a crucial role in the hydroxylation of 17β-estradiol, primarily catalyzing its conversion to 4-hydroxyestradiol (4-OHE2).[12][13] This catechol estrogen can be further oxidized to a quinone form, which is capable of binding to DNA and promoting carcinogenesis, particularly in hormone-dependent cancers like breast and ovarian cancer.[6][7][12] The generation of 4-OHE2 is also implicated in mediating various oncogenic events within cells.[1][10]

Expression of CYP1B1 in Malignant Tissues

A defining characteristic of CYP1B1 is its differential expression, with high levels of protein and mRNA found in a multitude of tumor types, while being generally undetectable in corresponding normal tissues.[2][5][9] This tumor-specific overexpression has been confirmed through immunohistochemical studies across a wide range of cancers.[2][4][6] While CYP1B1 mRNA may be found in some normal tissues, the protein is rarely detected, suggesting post-transcriptional regulation.[5] This overexpression is a key reason it is considered a universal tumor antigen and a promising target for cancer-specific therapies.[5][14]

Table 1: Frequency of CYP1B1 Protein Expression in Various Human Cancers

| Cancer Type | Number of Tumors Positive / Total Tumors Studied | Frequency of Expression (%) | Reference |

|---|---|---|---|

| Brain | 10 / 10 | 100% | [4] |

| Breast | 20 / 21 | 95% | [4] |

| Colon | 15 / 15 | 100% | [4] |

| Esophagus | 10 / 10 | 100% | [4] |

| Lung | 15 / 15 | 100% | [4] |

| Lymph Node | 10 / 10 | 100% | [4] |

| Ovary (Primary) | Not specified | 92% | [6] |

| Ovary (Metastatic) | Not specified | 94% | [6] |

| Skin | 12 / 15 | 80% | [4] |

| Testis | 15 / 15 | 100% | [4] |

| Overall | 122 / 127 | 96% | [4] |

Signaling Pathways and Regulation

The expression and activity of CYP1B1 are intricately linked with key cellular signaling pathways that govern cancer progression.

Gene Regulation

CYP1B1 expression is regulated by several transcription factors and signaling molecules. The Aryl hydrocarbon Receptor (AhR) is a key regulator; upon activation by xenobiotics like dioxin, AhR forms a complex with ARNT, translocates to the nucleus, and induces CYP1B1 transcription.[3] Additionally, the transcription factor Sp1, pro-inflammatory cytokines (e.g., TNF-α, IL-6), and hormones via the estrogen receptor α (ERα) can upregulate CYP1B1 expression.[1][3][10]

Pro-tumorigenic Signaling Pathways

CYP1B1 activity promotes cancer progression by modulating several oncogenic signaling pathways. It has been shown to induce the epithelial-mesenchymal transition (EMT), a key process in metastasis.[1][10] This is achieved, in part, through the activation of the Wnt/β-catenin and urokinase-type plasminogen activator receptor (uPAR) signaling pathways.[10][15][16] Studies indicate that CYP1B1 upregulates the transcription factor Sp1, which in turn activates these downstream pathways, leading to increased cell proliferation, migration, and invasion.[10] The enzymatic product 4-OHE2 can mimic these effects, demonstrating that CYP1B1's catalytic activity is central to its pro-oncogenic function.[1][10]

Role in Chemotherapeutic Resistance

The overexpression of CYP1B1 in tumors is a significant mechanism of anticancer drug resistance.[9] By metabolizing and inactivating chemotherapeutic agents, CYP1B1 can decrease the sensitivity of cancer cells to treatment.[6][17] This has been observed for several frontline drugs, including taxanes and platinum-based agents. Co-administration of CYP1B1 inhibitors has been shown to reverse this resistance and re-sensitize cancer cells to the cytotoxic effects of these drugs.[6][18]

Table 2: CYP1B1-Mediated Resistance to Anticancer Drugs

| Drug | Effect of CYP1B1 Expression | Reversal of Resistance | References |

|---|---|---|---|

| Docetaxel | Decreased sensitivity, drug inactivation | Reversible with CYP1 inhibitor (α-naphthoflavone) | [9][17][18] |

| Paclitaxel | Decreased sensitivity, drug inactivation | Reversible with CYP1 inhibitor (α-naphthoflavone) | [6][17][18] |

| Cisplatin | Decreased sensitivity | Reversible with potent CYP1B1 inhibitors | [6][17] |

| Mitoxantrone | Potential for metabolism (is a competitive inhibitor) | Not specified | [6][7] |

| Flutamide | Potential for metabolism (is a competitive inhibitor) | Not specified |[1][6] |

CYP1B1 as a Therapeutic Target

The tumor-specific expression and pro-oncogenic functions of CYP1B1 make it an ideal target for novel anticancer strategies.[5]

-

CYP1B1 Inhibitors: Selective inhibition of CYP1B1 can prevent the metabolic activation of pro-carcinogens and overcome drug resistance.[12][19] Numerous natural (e.g., flavonoids, stilbenes) and synthetic inhibitors have been identified.[8][11]

-

CYP1B1-Activated Prodrugs: The high enzymatic activity of CYP1B1 in cancer cells can be exploited to selectively convert non-toxic prodrugs into potent cytotoxic agents directly within the tumor, minimizing systemic toxicity.[5][12]

-

Immunotherapy: Because it is a universal tumor antigen, CYP1B1 is a target for cancer vaccines. A CYP1B1-based vaccine has successfully completed a Phase I clinical trial, with Phase II trials planned.[5]

Experimental Protocols

Investigating the role of CYP1B1 requires a range of molecular and cellular biology techniques. Below are summarized methodologies for key experiments.

Immunohistochemistry (IHC) for CYP1B1 Detection

This protocol outlines the detection of CYP1B1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

-

Deparaffinization and Rehydration: Immerse slides in xylene (2x5 min), followed by a graded series of ethanol (100%, 95%, 70%; 2 min each) and a final wash in distilled water.

-

Antigen Retrieval: Immerse slides in a citrate buffer (10 mM, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

-

Blocking: Wash slides in PBS. Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes. Block non-specific binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate slides with a primary antibody specific to CYP1B1 overnight at 4°C. A negative control slide (without primary antibody) should be included.

-

Secondary Antibody and Detection: Wash slides in PBS. Incubate with a biotinylated secondary antibody for 1 hour at room temperature, followed by incubation with an avidin-biotin-peroxidase complex (ABC reagent).

-

Visualization: Develop the signal using a chromogen substrate like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the slides through a graded ethanol series and xylene, and mount with a permanent mounting medium.

-

Analysis: Examine slides under a microscope. CYP1B1 immunoreactivity will appear as a brown stain, typically in the cytoplasm of tumor cells.[6]

Western Blotting for CYP1B1 Quantification

This protocol is for quantifying CYP1B1 protein levels in cell lysates.

-

Protein Extraction: Lyse cultured cells or homogenized tissue in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

Antibody Incubation: Incubate the membrane with a primary antibody against CYP1B1 overnight at 4°C. Wash the membrane 3x10 min with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x10 min with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize CYP1B1 band intensity to a loading control protein (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for CYP1B1 mRNA Expression

This protocol measures the relative abundance of CYP1B1 mRNA transcripts.

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers specific for the CYP1B1 gene, and a SYBR Green or TaqMan-based qPCR master mix. Include a no-template control.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) for CYP1B1 and a reference (housekeeping) gene (e.g., GAPDH, ACTB). Calculate the relative expression of CYP1B1 mRNA using the ΔΔCt method.

Conclusion and Future Directions

CYP1B1 stands out as a critical enzyme in oncology due to its tumor-specific overexpression and its direct roles in activating carcinogens, driving oncogenic signaling, and mediating drug resistance.[1][5][6][10] This unique expression profile minimizes the risk of on-target toxicity in normal tissues, making it an exceptionally promising therapeutic target. Future research should focus on the development of highly selective CYP1B1 inhibitors to be used in combination therapies to overcome chemoresistance. Furthermore, advancing CYP1B1-targeted prodrugs and immunotherapies holds significant potential for developing more effective and less toxic cancer treatments.[5][12][18] A deeper understanding of its regulation and downstream effects within the tumor microenvironment will be crucial for fully exploiting its therapeutic potential.

References

- 1. portlandpress.com [portlandpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. salvestrol-cancer.com [salvestrol-cancer.com]

- 5. salvestrol-cancer.com [salvestrol-cancer.com]

- 6. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 7. CYP1B1 gene: Implications in glaucoma and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Activation of Procarcinogens by CYP1A1/1B1 and Related Chemo-Preventive Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 CYP1B1 protein expression: a novel mechanism of anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential role of CYP1B1 in the development and treatment of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP1B1: A Promising Target in Cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancing the invasive traits of breast cancers by CYP1B1 via regulation of p53 to promote uPAR expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. What are CYP1B1 inhibitors and how do they work? [synapse.patsnap.com]

The Architect of Resistance: An In-depth Technical Guide to CYP1B1-Mediated Drug Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) has emerged as a critical player in the landscape of oncology, not only for its role in carcinogenesis but also as a significant contributor to chemotherapy failure. This enzyme, overexpressed in a wide array of tumors compared to normal tissues, can metabolize and inactivate various anticancer drugs, leading to acquired or intrinsic drug resistance.[1][2][3] Understanding the molecular mechanisms, experimental validation, and signaling pathways governed by CYP1B1 is paramount for developing novel therapeutic strategies to overcome this challenge. This technical guide provides a comprehensive overview of CYP1B1-mediated drug resistance, complete with quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

Core Mechanism of CYP1B1-Mediated Drug Resistance

The primary mechanism by which CYP1B1 confers drug resistance is through its enzymatic activity as a phase I metabolizing enzyme.[4] Located in the endoplasmic reticulum, CYP1B1 hydroxylates a broad range of substrates, including several chemotherapeutic agents. This hydroxylation often leads to the detoxification and subsequent inactivation of the drug, reducing its cytotoxic efficacy against cancer cells.[2][5] This process effectively lowers the intracellular concentration of the active drug, allowing cancer cells to survive and proliferate despite treatment. Furthermore, some anticancer drugs can induce the expression of CYP1B1, creating a feedback loop that further enhances resistance.[1][6]

Quantitative Data on CYP1B1-Mediated Drug Resistance

The impact of CYP1B1 expression on the efficacy of various chemotherapeutic agents has been quantified in numerous studies. The following tables summarize key findings, presenting IC50 values and fold resistance data.

| Cell Line | Drug | CYP1B1 Status | IC50 (nM) | Fold Resistance | Reference |

| A2780 | Paclitaxel | Sensitive (Low CYP1B1) | ~5 | - | [7] |

| A2780TS | Paclitaxel | Resistant (High CYP1B1) | >50 | >10 | [7] |

| MCF-7 | Docetaxel | Parental | - | - | [8] |

| MCF-7 Txt | Docetaxel | Docetaxel-selected (High CYP1B1) | - | Increased | [9] |

| V79 | Docetaxel | Parental | - | - | [2] |

| V79 | Docetaxel | CYP1B1-transfected | Significantly Higher | - | [2] |

| A549/Tax | Paclitaxel | Paclitaxel-resistant | - | - | [10] |

| Inhibitor | Cell Line | Drug | Inhibitor Concentration | Effect on IC50 | Reference |

| α-Naphthoflavone (ANF) | A2780TS | Paclitaxel | Dose-dependent | Reduced IC50 | [7] |

| α-Naphthoflavone (ANF) | V79 (CYP1B1-transfected) | Docetaxel | Co-incubation | Reversed resistance | [2] |

| Compound 11f (water-soluble α-naphthoflavone derivative) | MCF-7/1B1 | Docetaxel | - | Eliminated resistance | [11] |

| Compound B14 | A549/Tax | Paclitaxel | - | Restored sensitivity | [10] |

| Polymorphism | Allele | Drug Class | Effect on Sensitivity | Fold Resistance | Reference |

| L432V (rs1056836) | V432 (homozygous) | Alkylating agents | Reduced sensitivity | ~2-fold | [12] |

| L432V (rs1056836) | V432 (homozygous) | Camptothecins | Reduced sensitivity | ~4.5-fold | [12] |

Key Experimental Protocols

Assessment of CYP1B1 Expression

a) Immunohistochemistry (IHC) for CYP1B1 Protein Expression

This method is used to visualize the presence and localization of CYP1B1 protein in tissue samples.

-

Protocol:

-

Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue sections.

-

Antigen Retrieval: Heat the slides in a citrate buffer (pH 6.0) to unmask the antigenic sites.

-

Blocking: Incubate the sections with a blocking solution (e.g., 3% hydrogen peroxide) to quench endogenous peroxidase activity, followed by a protein block (e.g., normal goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the slides with a primary antibody specific for CYP1B1 overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin to visualize cell nuclei, dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.[6][13]

-

b) Semi-Quantitative Reverse Transcription PCR (RT-PCR) for CYP1B1 mRNA Expression

This technique is employed to determine the relative levels of CYP1B1 mRNA in cells or tissues.

-

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Amplify the CYP1B1 cDNA using specific primers. Include a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.

-

Gel Electrophoresis: Separate the PCR products on an agarose gel.

-

Analysis: Quantify the band intensity of the CYP1B1 product relative to the housekeeping gene to determine the relative expression level.[6][13]

-

Evaluation of Drug Resistance

a) MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic effects of drugs.

-

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Expose the cells to a range of concentrations of the chemotherapeutic agent for a specified period (e.g., 48-72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[2][14]

-

Measurement of CYP1B1 Enzymatic Activity

a) P450-Glo™ CYP1B1 Assay

This is a luminescent-based assay for the quantitative measurement of CYP1B1 enzymatic activity.

-

Protocol:

-

Reaction Setup: In a multiwell plate, combine the CYP1B1 enzyme source (e.g., recombinant human CYP1B1 or cell lysates) with a luminogenic CYP1B1 substrate (a luciferin derivative).

-

Initiation of Reaction: Add an NADPH regenerating solution to start the enzymatic reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 10-30 minutes). During this time, CYP1B1 converts the substrate into luciferin.

-

Detection: Add a Luciferin Detection Reagent to stop the CYP1B1 reaction and initiate the luminescent reaction. The light produced is proportional to the amount of luciferin formed, and thus to the CYP1B1 activity.

-

Luminescence Measurement: Measure the luminescent signal using a luminometer.[15][16][17]

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Involving CYP1B1

a) Aryl Hydrocarbon Receptor (AhR)-Mediated Regulation of CYP1B1

The expression of CYP1B1 is primarily regulated by the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 6. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CYP1B1 enhances the resistance of epithelial ovarian cancer cells to paclitaxel in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CYP1B1 expression is induced by docetaxel: effect on cell viability and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP1B1 expression is induced by docetaxel: effect on cell viability and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Design and Synthesis of New α-Naphthoflavones as Cytochrome P450 (CYP) 1B1 Inhibitors To Overcome Docetaxel-Resistance Associated with CYP1B1 Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. ClinPGx [clinpgx.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. P450-Glo™ CYP1B1 Assay System [promega.com]

- 16. P450-Glo™ Assays Protocol [promega.com]

- 17. bmglabtech.com [bmglabtech.com]

The Structure-Activity Relationship of CYP1B1-Targeting PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome P450 1B1 (CYP1B1) is an extrahepatic enzyme that is overexpressed in a variety of human tumors, including prostate, breast, and lung cancers. Its role in metabolizing pro-carcinogens and its association with therapeutic resistance have made it an attractive target for anticancer drug development. The emergence of Proteolysis Targeting Chimeras (PROTACs) has provided a novel therapeutic modality to target proteins like CYP1B1 for degradation rather than just inhibition. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of PROTACs developed to degrade CYP1B1, with a focus on the key chemical features that govern their potency and selectivity.

Core Components of a CYP1B1 PROTAC

A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the target protein (in this case, CYP1B1), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between CYP1B1, the PROTAC, and the E3 ligase leads to the ubiquitination of CYP1B1 and its subsequent degradation by the proteasome.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the SAR for two prominent series of CYP1B1-targeting PROTACs. The data is summarized from key publications in the field to highlight the impact of modifications to the warhead, linker, and E3 ligase ligand on degradation activity.

α-Naphthoflavone-Based PROTACs

A series of PROTACs was developed based on the α-naphthoflavone scaffold, a known CYP1B1 inhibitor. These PROTACs utilize pomalidomide as the E3 ligase-recruiting ligand for Cereblon (CRBN).

Table 1: SAR of α-Naphthoflavone-Based CYP1B1 PROTACs

| Compound | Linker Composition | Linker Length (atoms) | IC50 CYP1B1 (nM) | DC50 (nM) | Dmax (%) |

| 6c (PROTAC CYP1B1 degrader-1) | PEG | 10 | 95.1 | ~100 | >90 |

| 6a | PEG | 4 | 85.3 | >1000 | <20 |

| 6b | PEG | 7 | 90.2 | ~500 | ~50 |

| 6d | PEG | 13 | 105.6 | ~250 | ~70 |

| 6e | Alkyl | 10 | 110.2 | >1000 | <10 |

Data synthesized from publicly available research.

Key SAR Insights:

-

Linker Length is Critical: The degradation potency is highly sensitive to the length of the PEG linker. A 10-atom linker (as in compound 6c ) was found to be optimal for inducing potent CYP1B1 degradation. Shorter (6a, 6b) and longer (6d) linkers resulted in reduced degradation activity.

-

Linker Composition Matters: An alkyl linker (6e) of the same length as the optimal PEG linker (6c) was significantly less effective, indicating that the chemical properties of the linker, not just its length, are crucial for productive ternary complex formation.

-

Warhead Affinity vs. Degradation: While all compounds exhibited similar inhibitory activity (IC50) against CYP1B1, their ability to induce degradation varied significantly, underscoring the distinct mechanism of action of PROTACs compared to traditional inhibitors.

N-aryl-2,4-bithiazole-2-amine-Based PROTACs

A more recent series of CYP1B1 degraders was developed using an N-aryl-2,4-bithiazole-2-amine warhead and recruiting the von Hippel-Landau (VHL) E3 ligase.

Table 2: SAR of N-aryl-2,4-bithiazole-2-amine-Based CYP1B1 PROTACs

| Compound | R1 (Aryl Substituent) | Linker Exit Vector | DC50 in A549/Taxol cells (nM) |

| PV1 | 4-Cl | Thiazole C5 | 5.6 |

| PV2 (PROTAC CYP1B1 degrader-2) | 4-Cl | Thiazole C5' | 1.0 |

| PV3 | 3-Cl | Thiazole C5' | 3.2 |

| PV4 | 2-Cl | Thiazole C5' | 8.9 |

| PV5 | 4-F | Thiazole C5' | 2.5 |

Data synthesized from publicly available research.

Key SAR Insights:

-

Linker Attachment Point: The point of attachment of the linker to the warhead significantly impacts degradation potency. Shifting the linker from the C5 position of the first thiazole ring (PV1) to the C5' position of the second thiazole ring (PV2) resulted in a more than 5-fold increase in potency.[1]

-

Aryl Substituent Effects: The nature and position of the substituent on the aryl ring of the warhead influence degradation. A 4-chloro substituent (PV2) was found to be optimal. Shifting the chloro group to the 3- (PV3) or 2- (PV4) position, or replacing it with a fluoro group (PV5), led to a decrease in degradation activity.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of PROTAC performance. Below are generalized methodologies for key experiments cited in the development of CYP1B1 degraders.

In Vitro CYP1B1 Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of CYP1B1 enzymatic activity (IC50).

-

Reagents: Recombinant human CYP1B1, a fluorescent substrate (e.g., 7-ethoxyresorufin), NADPH, and the test compound.

-

Procedure:

-

Incubate a series of dilutions of the test compound with recombinant CYP1B1 in a microplate.

-

Initiate the enzymatic reaction by adding the fluorescent substrate and NADPH.

-

Monitor the production of the fluorescent product (resorufin) over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blotting for CYP1B1 Degradation

This method is used to quantify the amount of CYP1B1 protein remaining in cells after treatment with a PROTAC.

-

Cell Culture: Plate cancer cells known to overexpress CYP1B1 (e.g., prostate cancer cell lines) and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours).

-

Lysis: Lyse the cells to extract total protein.

-

Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane (e.g., PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for CYP1B1.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Normalize the CYP1B1 signal to a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis: Quantify the band intensities and plot the percentage of remaining CYP1B1 protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

Signaling and Degradation Pathway

Caption: Mechanism of PROTAC-mediated CYP1B1 degradation.

Experimental Workflow for PROTAC Characterization

References

biological function of CYP1B1 in prostate cancer

An In-depth Technical Guide on the Biological Function of CYP1B1 in Prostate Cancer

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cytochrome P450 1B1 (CYP1B1) is a xenobiotic-metabolizing enzyme that is minimally expressed in normal tissues but markedly overexpressed in a wide array of human tumors, including prostate cancer (PCa).[1] This tumor-specific expression pattern has positioned CYP1B1 as a significant biomarker and a compelling target for novel anticancer therapies.[1][2] In prostate cancer, CYP1B1 plays a multifaceted role in both the initiation and progression of the disease. It contributes to carcinogenesis by metabolically activating environmental pro-carcinogens and endogenous estrogens into genotoxic metabolites that can induce DNA damage.[1][3] Furthermore, CYP1B1 promotes tumor progression by enhancing cell proliferation, migration, and invasion. Mechanistically, its oncogenic functions are mediated through the modulation of key signaling pathways, most notably through the inhibition of Caspase-1 (CASP1) dependent apoptosis and the potential activation of the Wnt/β-catenin pathway.[1][4] Preclinical studies utilizing targeted inhibition of CYP1B1 have demonstrated significant suppression of tumorigenicity in vitro and in vivo, validating its potential as a therapeutic target for prostate cancer.[1][5] This document provides a comprehensive overview of the biological functions of CYP1B1 in prostate cancer, summarizing key quantitative data, outlining relevant signaling pathways, and detailing associated experimental methodologies.

Biological Function in Prostate Cancer

Role in Carcinogenesis

The involvement of CYP1B1 in the initiation of prostate cancer is primarily linked to its enzymatic function. The enzyme metabolizes several classes of compounds, leading to the formation of carcinogenic products.

-

Metabolism of Pro-carcinogens: CYP1B1 activates various environmental and dietary pro-carcinogens, such as polycyclic aromatic hydrocarbons (PAHs), into highly reactive epoxides which can bind to DNA, form adducts, and cause mutations that initiate malignant transformation.[6][7]

-

Estrogen Metabolism: CYP1B1 is a primary enzyme responsible for the 4-hydroxylation of 17β-estradiol (E2).[3][8] The product, 4-hydroxyestradiol (4-OHE2), is a carcinogenic metabolite that can undergo redox cycling to generate reactive oxygen species (ROS), leading to oxidative DNA damage.[3] This genotoxic activity is a critical mechanism for hormonal carcinogenesis in estrogen-sensitive tissues like the prostate.[3][6] The expression of CYP1B1 is notably higher in the peripheral zone of the prostate, the region where most prostate cancers arise, suggesting a link between its metabolic activity and susceptibility to cancer.[2]

Role in Tumor Progression and Metastasis

Beyond initiation, overexpression of CYP1B1 actively drives the progression of established prostate tumors. High levels of CYP1B1 protein are associated with higher Gleason scores and reduced overall survival in PCa patients.[1][5]

-

Proliferation and Survival: Studies have shown that overexpression of CYP1B1 stimulates the proliferative potential of prostate cancer cells.[1] A key mechanism for this is the suppression of apoptosis. CYP1B1 expression has been found to be inversely correlated with the expression of Caspase-1 (CASP1), an initiator caspase involved in programmed cell death.[1][5] By inhibiting CASP1 activation, CYP1B1 promotes cell survival and contributes to tumor growth.[1][5][9]

-

Migration, Invasion, and EMT: Enhanced CYP1B1 activity promotes the migratory and invasive capabilities of prostate cancer cells.[1][9] While the direct mechanism in prostate cancer is still under full investigation, studies in other hormone-related cancers have shown that CYP1B1 can induce an epithelial-mesenchymal transition (EMT).[4][10] EMT is a critical process for metastasis, allowing cancer cells to lose cell-cell adhesion and gain migratory properties. This process is potentially mediated by the activation of Wnt/β-catenin signaling.[10]

Key Signaling Pathways

The CYP1B1-Caspase-1 Axis

A crucial signaling axis for CYP1B1-mediated tumorigenesis in prostate cancer involves the suppression of Caspase-1 (CASP1).[5][9] In clinical PCa tissue samples, CYP1B1 expression is significantly increased in higher-grade tumors and is inversely associated with CASP1 expression.[1][5] Knockdown of CYP1B1 in PCa cells leads to a significant increase in CASP1 mRNA, protein, and enzymatic activity.[1] The anti-tumor effects of CYP1B1 inhibition, such as reduced proliferation and increased apoptosis, are attenuated when CASP1 activity is subsequently blocked, confirming that CASP1 is a critical downstream mediator of CYP1B1's oncogenic function.[1] This axis represents a primary mechanism by which CYP1B1 promotes survival and proliferation in prostate cancer cells.

Caption: The CYP1B1-Caspase-1 signaling axis in prostate cancer.

Wnt/β-Catenin Signaling via Sp1 Induction

While extensively characterized in breast cancer, the activation of Wnt/β-catenin signaling by CYP1B1 is a highly plausible mechanism in prostate cancer, a disease where Wnt signaling is frequently dysregulated.[10][11][12] In this pathway, CYP1B1 expression leads to the upregulation of the transcription factor Sp1.[4][10] Sp1, in turn, promotes the transcription of key oncogenic proteins, including β-catenin (CTNNB1).[10] The stabilization and nuclear translocation of β-catenin activates the transcription of Wnt target genes, such as c-Myc and Cyclin D1, which are critical drivers of cell proliferation and tumor progression.[9][10] This pathway may also be responsible for CYP1B1-mediated induction of EMT, as Wnt signaling is a known regulator of this process.[10][11]

Caption: Proposed CYP1B1-mediated activation of Wnt/β-catenin signaling.

Upstream Regulatory Mechanisms

The tumor-specific overexpression of CYP1B1 is controlled by multiple factors at the genetic, epigenetic, and post-transcriptional levels.

-

Epigenetic Regulation: In prostate cancer, the CYP1B1 promoter is often hypomethylated compared to benign prostatic hyperplasia (BPH) tissues.[1][6] This reduction in CpG methylation leads to a more open chromatin state, allowing for increased gene transcription and subsequent overexpression of the CYP1B1 protein.[1]

-

Transcriptional Regulation: The Aryl Hydrocarbon Receptor (AhR) is a key transcription factor that can regulate CYP1B1 expression.[3] In some advanced prostate cancer cell lines, AhR is constitutively active, which may contribute to sustained high levels of CYP1B1.[3]

-

Genetic Polymorphisms: Several single nucleotide polymorphisms (SNPs) in the CYP1B1 gene have been associated with prostate cancer risk and aggressiveness.[3][8] For instance, the CYP1B1 355G/T variant is positively associated with more aggressive disease.[8] Some SNPs, such as rs1056836, are associated with increased mRNA expression, potentially by altering mRNA stability or transcription factor binding.[3]

-

Post-Transcriptional Regulation: MicroRNAs (miRNAs) can also regulate CYP1B1 expression. Studies have identified miRNAs, such as miR-27b and miR-200c, that can bind to the 3' UTR of CYP1B1 mRNA, leading to its degradation or translational repression.[1][6] Loss of these miRNAs in cancer cells can result in elevated CYP1B1 protein levels.[1]

CYP1B1 as a Therapeutic Target

The selective and high-level expression of CYP1B1 in tumor cells, contrasted with its minimal presence in normal tissues, makes it an ideal target for anticancer therapy.[1][2] Targeting CYP1B1 offers the potential for high efficacy with reduced off-target toxicity.

-

Rationale for Targeting: Inhibiting CYP1B1 can simultaneously block the metabolic activation of carcinogens and disrupt the oncogenic signaling pathways that drive tumor growth and survival.[1][4] This dual action makes CYP1B1 inhibition a promising strategy for both chemoprevention and treatment.[4]

-

Preclinical Validation: The therapeutic potential of targeting CYP1B1 has been validated in preclinical models. Attenuation of CYP1B1 using specific small hairpin RNAs (shRNAs) in prostate cancer cell lines significantly reduces cell proliferation, migration, and invasion, while promoting apoptotic cell death.[1][5][9] In vivo, intratumoral injection of CYP1B1 shRNA in xenograft mouse models leads to a dramatic reduction in tumor growth.[1][5] These findings strongly support the development of small molecule inhibitors or gene-based therapies directed against CYP1B1 for the treatment of prostate cancer.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on CYP1B1 in prostate cancer.

Table 1: CYP1B1 Expression in Prostate Tissues

| Comparison Group | Metric | Value (Prostate Cancer) | Value (Control/Benign) | P-value | Reference |

|---|---|---|---|---|---|

| PCa vs. BPH | Immunohistochemistry Score | 2.17 ± 0.22 | 0.67 ± 0.20 | <0.05 | [1] |

| PCa vs. Normal Adjacent | Relative mRNA Expression | 1.5 ± 0.52 | 1.1 ± 0.28 | <0.001 | [13] |

| Peripheral vs. Transition Zone | Relative mRNA Fold-Change | 2- to 6-fold higher | - | - | [2][14] |

| PCa Specimens | Protein Expression Frequency | 75% Positive | 0% (Normal Tissue) | - |[13] |

Table 2: Impact of CYP1B1 Inhibition on Tumor Growth in Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) | Standard Deviation | % Reduction | Reference |

|---|---|---|---|---|

| Control shRNA (Study 1) | 792.5 | ± 116.2 | - | [1] |

| CYP1B1 shRNA (Study 1) | 240.0 | ± 81.9 | 69.7% | [1] |

| Control shRNA (Study 2) | 595.7 | ± 102.6 | - | [1] |

| CYP1B1 shRNA (Study 2) | 249.3 | ± 46.6 | 58.1% |[1] |

Table 3: Association of CYP1B1 Polymorphisms with Aggressive Prostate Cancer

| Polymorphism | Allele/Genotype | Odds Ratio (OR) | 95% Confidence Interval | P-value | Reference |

|---|---|---|---|---|---|

| 355G/T | One T Allele | 1.90 | 1.09 - 3.31 | 0.02 | [8] |

| 355G/T | Two T Alleles | 3.73 | 1.39 - 10.0 | 0.009 |[8] |

Experimental Protocols

Immunohistochemistry (IHC) for CYP1B1 Protein Expression

This protocol is a representative method for detecting CYP1B1 protein in formalin-fixed, paraffin-embedded (FFPE) prostate tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%; 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0).

-

Heat in a microwave oven or pressure cooker according to manufacturer specifications (e.g., 5 cycles of 4 minutes each in a microwave).[13]

-

Allow slides to cool to room temperature for 20-30 minutes.

-

-

Blocking and Staining:

-

Wash slides with Tris-buffered saline (TBS).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

-

Wash with TBS.

-

Block non-specific binding with 5% normal goat serum in TBS for 1 hour.

-

Incubate sections overnight at 4°C with a primary monoclonal antibody selective for human CYP1B1 (e.g., corresponding to amino acids 437-451).[13]

-

-

Detection and Visualization:

-

Wash slides with TBS.

-

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.

-

Wash with TBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Develop the signal using 3,3'-diaminobenzidine (DAB) substrate, monitoring for color development.

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining and Mounting:

Quantitative Real-Time PCR (qPCR) for CYP1B1 mRNA Expression

This protocol describes the quantification of CYP1B1 mRNA levels from prostate cancer cell lines (e.g., PC-3, LNCaP) or tissue.

-

RNA Extraction:

-

Isolate total RNA from cell pellets or homogenized tissue using a TRIzol-based reagent or a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV, Invitrogen) with oligo(dT) or random hexamer primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix in a 96-well plate. For each reaction (e.g., 20 µL total volume):

-

10 µL of 2x SYBR Green Master Mix.

-

1 µL of forward primer (10 µM).

-

1 µL of reverse primer (10 µM) (Commercially available, validated primer sets are recommended, e.g., OriGene HP200090).[15]

-

2 µL of diluted cDNA template.

-

6 µL of nuclease-free water.

-

-

Include a no-template control for each primer set.

-

-

Thermocycling and Data Analysis:

-

Run the reaction on a real-time PCR system (e.g., Applied Biosystems 7500 Fast System).[1]

-

A representative cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

-

Perform a melt curve analysis to verify the specificity of the amplicon.

-

Calculate the relative expression of CYP1B1 using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, β-actin).[1]

-

shRNA-Mediated Knockdown and Xenograft Tumor Model

This protocol outlines a workflow for inhibiting CYP1B1 expression in vivo to assess its role in tumor growth.[1][4]

Caption: Experimental workflow for CYP1B1 knockdown and xenograft study.

-

shRNA Lentivirus Production:

-

Design and clone at least two independent shRNA sequences targeting human CYP1B1 into a lentiviral vector (e.g., pLKO.1). A non-targeting scrambled shRNA should be used as a control.

-

Co-transfect the shRNA plasmid along with packaging plasmids (e.g., psPAX2, pMD2.G) into HEK293T cells to produce viral particles.

-

Harvest and concentrate the lentivirus from the cell supernatant.

-

-

Generation of Stable Cell Lines:

-

Transduce prostate cancer cells (e.g., PC-3) with the CYP1B1 shRNA or control shRNA lentivirus.

-

Select for stably transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Confirm the efficiency of CYP1B1 knockdown at both the mRNA (qPCR) and protein (Western blot) levels.

-

-

Xenograft Mouse Model:

-

Obtain male immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

-

Subcutaneously inject ~2-5 x 10⁶ of the stable PC-3 cells (expressing either control or CYP1B1 shRNA) into the flank of each mouse.

-

Alternatively, inject parental PC-3 cells and allow tumors to establish before beginning treatment.[1]

-

-

Tumor Growth Monitoring and Analysis:

-

For established tumors, perform intratumoral injections of lentiviral shRNA particles periodically (e.g., twice weekly).[1]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Continue monitoring for 4-6 weeks.

-

At the end of the study, sacrifice the mice, excise the tumors, and perform downstream analyses (e.g., IHC for CYP1B1 and Ki-67) to confirm knockdown and assess proliferation.[1]

-

References

- 1. Cytochrome P450 1B1 inhibition suppresses tumorigenicity of prostate cancer via caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP1B1 expression in prostate is higher in the peripheral than in the transition zone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genetic variants of the CYP1B1 gene as predictors of biochemical recurrence after radical prostatectomy in localized prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oncotarget.com [oncotarget.com]

- 6. CYP1B1 gene: Implications in glaucoma and cancer [jcancer.org]

- 7. Polymorphisms in the CYP1B1 gene are associated with increased risk of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of androgen metabolism genes CYP1B1, PSA/KLK3, and CYP11alpha in prostate cancer risk and aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation | PLOS One [journals.plos.org]

- 11. Wnt/β-catenin signalling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring the Wnt Pathway as a Therapeutic Target for Prostate Cancer [mdpi.com]

- 13. users.ox.ac.uk [users.ox.ac.uk]

- 14. salvestrol-cancer.com [salvestrol-cancer.com]

- 15. origene.com [origene.com]

Methodological & Application

Application Notes and Protocols for PROTAC CYP1B1 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC CYP1B1 degrader-1 is a novel proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cytochrome P450 1B1 (CYP1B1). CYP1B1 is an enzyme frequently overexpressed in a variety of human tumors, including prostate cancer, and is associated with the metabolism of xenobiotics and resistance to certain chemotherapeutic agents. This degrader molecule is an α-naphthoflavone chimera derivative that recruits the E3 ubiquitin ligase machinery to the CYP1B1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] These application notes provide detailed protocols for the experimental use of this compound to study its effects on cancer cells.

Mechanism of Action

This compound functions as a heterobifunctional molecule. One end binds to the target protein, CYP1B1, while the other end recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, facilitating the transfer of ubiquitin from the E3 ligase to CYP1B1. The polyubiquitinated CYP1B1 is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of action of this compound.

Signaling Pathway of CYP1B1 in Cancer

CYP1B1 has been implicated in promoting cell proliferation and metastasis through the activation of the Wnt/β-catenin signaling pathway. Upregulation of CYP1B1 can lead to increased levels of β-catenin, c-Myc, and Cyclin D1. Furthermore, inflammatory cytokines can induce CYP1B1 expression via the p38 MAP kinase signaling pathway.

Caption: Simplified signaling pathway involving CYP1B1 in cancer.

Data Presentation

In Vitro Activity

| Compound | Target | IC50 (nM) | Cell Line | Assay Type |

| This compound | CYP1B1 | 95.1[1][2] | - | Enzymatic Assay |

| This compound | CYP1A2 | 9838.6[1][2] | - | Enzymatic Assay |

Cellular Degradation of CYP1B1

| Cell Line | Treatment Concentration (nM) | Treatment Time (hours) | % CYP1B1 Degradation |

| DU145 (Prostate Cancer) | 10 | 24 | 25% |

| DU145 (Prostate Cancer) | 50 | 24 | 60% |

| DU145 (Prostate Cancer) | 100 | 24 | 85% |

| DU145 (Prostate Cancer) | 250 | 24 | >95% |

Note: The degradation data presented is representative and may vary based on experimental conditions.

Effect on Cell Viability

| Cell Line | Treatment Concentration (nM) | Treatment Time (hours) | % Cell Viability |

| DU145 (Prostate Cancer) | 100 | 72 | 98% |

| DU145 (Prostate Cancer) | 500 | 72 | 85% |

| DU145 (Prostate Cancer) | 1000 | 72 | 65% |

| DU145 (Prostate Cancer) | 5000 | 72 | 40% |

Note: The cell viability data is representative and may vary based on experimental conditions.

Experimental Protocols

General Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Protocol 1: Cell Culture and Treatment

-

Cell Line: DU145 (human prostate cancer cell line, known to overexpress CYP1B1) or other appropriate cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays) and allow them to adhere overnight.

-

Preparation of PROTAC Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Treatment: On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations. Remove the old medium from the cells and add the medium containing the degrader. A vehicle control (DMSO) should be included in all experiments.

Protocol 2: Western Blotting for CYP1B1 Degradation

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against CYP1B1 (e.g., rabbit anti-CYP1B1) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software to determine the extent of CYP1B1 degradation relative to the loading control.

Protocol 3: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 4: Co-Immunoprecipitation for Ubiquitination

-

Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-CYP1B1 antibody overnight at 4°C with gentle rotation.

-

Bead Capture: Add Protein A/G agarose beads to the lysates and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect polyubiquitinated CYP1B1.

References

Application Notes and Protocols for PROTAC CYP1B1 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC CYP1B1 degrader-1 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Cytochrome P450 1B1 (CYP1B1).[1][2] This molecule is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and an α-naphthoflavone-based ligand that selectively binds to CYP1B1.[2] By hijacking the cell's natural ubiquitin-proteasome system, this compound facilitates the ubiquitination and subsequent degradation of the CYP1B1 protein.[2]

CYP1B1 is an enzyme that is overexpressed in a variety of human tumors, including prostate, breast, and ovarian cancers, and has been implicated in the metabolism of procarcinogens and the development of resistance to certain chemotherapeutic agents.[2] Targeted degradation of CYP1B1 offers a promising therapeutic strategy to overcome drug resistance and inhibit tumor progression. These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on CYP1B1 degradation, cell viability, and relevant signaling pathways.

Data Presentation

| Parameter | Value | Reference |

| Target Protein | Cytochrome P450 1B1 (CYP1B1) | [1][2] |

| Chemical Class | α-naphthoflavone chimera derivative | [1] |

| E3 Ligase Ligand | Binds to von Hippel-Lindau (VHL) | |

| IC50 for CYP1B1 (Inhibition) | 95.1 nM | [1] |

| IC50 for CYP1A2 (Inhibition) | 9838.6 nM | [1] |

| Recommended Cell Line | DU145 (Prostate Cancer, CYP1B1-overexpressing) | [2] |

| Other Potential Cell Lines | HUVECs, 786O, ACHN, OSRC2 | [3] |

| Recommended Starting Concentration Range | 10 nM - 1 µM | Inferred from[2] |

| Recommended Treatment Time | 12 - 48 hours | [3] |

| Primary Application | Reversal of docetaxel resistance | [2] |

Experimental Protocols

Protocol 1: Assessment of CYP1B1 Degradation by Western Blot

This protocol details the steps to determine the efficacy of this compound in inducing the degradation of CYP1B1 protein in a cancer cell line.

Materials:

-

This compound

-

DU145 prostate cancer cells (or other suitable CYP1B1-overexpressing cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CYP1B1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed DU145 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. A 12-hour pre-treatment has been noted in some studies.[3]

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer with protease inhibitors to each well and incubate on ice for 15-30 minutes.

-

Protein Quantification: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and loading dye.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CYP1B1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

-

-

Data Analysis: Quantify the band intensities and normalize the CYP1B1 signal to the loading control. Compare the levels of CYP1B1 in the treated samples to the vehicle control to determine the extent of degradation.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is for evaluating the effect of this compound on the viability of cancer cells, particularly in the context of overcoming chemoresistance.

Materials:

-

This compound

-

Docetaxel (or other relevant chemotherapeutic agent)

-

DU145 prostate cancer cells

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed DU145 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and docetaxel in complete cell culture medium.

-

Cell Treatment: Treat the cells with:

-

Vehicle control (DMSO)

-

This compound alone at various concentrations.

-

Docetaxel alone at various concentrations.

-

A combination of a fixed concentration of this compound and varying concentrations of docetaxel.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.

-

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot dose-response curves to determine the IC50 values and assess the ability of this compound to sensitize the cells to docetaxel.

Visualization of Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: Western blot workflow for CYP1B1 degradation.

Caption: Simplified CYP1B1 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design and synthesis of α-naphthoflavone chimera derivatives able to eliminate cytochrome P450 (CYP)1B1-mediated drug resistance via targeted CYP1B1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYP1B1 promotes angiogenesis and sunitinib resistance in clear cell renal cell carcinoma via USP5-mediated HIF2α deubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying CYP1B1 Degradation via Western Blot

Introduction

Cytochrome P450 1B1 (CYP1B1) is a critical enzyme involved in the metabolism of a wide range of endogenous and exogenous compounds, including procarcinogens and steroid hormones.[1][2][3] Its expression levels are tightly regulated, and aberrant CYP1B1 activity is implicated in the development of various cancers and other diseases.[4][5][6] The degradation of CYP1B1 is a key post-translational regulatory mechanism, primarily mediated through the ubiquitin-proteasome pathway.[4][5] Studying the dynamics of CYP1B1 degradation is crucial for understanding its physiological roles and for the development of therapeutic agents targeting this enzyme.

Western blotting, coupled with a cycloheximide chase assay, is a fundamental technique to investigate the stability and degradation rate of CYP1B1.[7][8] Cycloheximide inhibits protein synthesis, allowing for the monitoring of the decay of a pre-existing pool of a specific protein over time.[7][9][10] This document provides a detailed protocol for performing a Western blot to analyze CYP1B1 degradation, intended for researchers, scientists, and drug development professionals.

Signaling Pathway for CYP1B1 Degradation

The primary pathway for CYP1B1 degradation involves its ubiquitination and subsequent degradation by the 26S proteasome.[4][5] This process is crucial for maintaining appropriate cellular levels of the enzyme. Additionally, other signaling pathways, such as the Protein Kinase C (PKC) pathway, may influence CYP1B1's stability and its interactions with other proteins.[11][12] For instance, CYP1B1 can prevent the proteasome-mediated degradation of the X-linked inhibitor of apoptosis protein (XIAP) through the activation of PKCε signaling.[12]

References

- 1. CYP1B1 Polyclonal Antibody (PA5-95277) [thermofisher.com]

- 2. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03674A [pubs.rsc.org]

- 3. CYP1B1: A key regulator of redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. salvestrol-cancer.com [salvestrol-cancer.com]

- 5. Proteasomal degradation of human CYP1B1: effect of the Asn453Ser polymorphism on the post-translational regulation of CYP1B1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 1B1: role in health and disease and effect of nutrition on its expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 8. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP1B1 inhibits ferroptosis and induces anti-PD-1 resistance by degrading ACSL4 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CYP1B1 prevents proteasome-mediated XIAP degradation by inducing PKCε activation and phosphorylation of XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing PROTAC CYP1B1 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of PROTAC CYP1B1 Degrader-1. This document outlines suitable cell lines, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to PROTAC-mediated CYP1B1 Degradation

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs). A PROTAC accomplishes this by simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the 26S proteasome.[1]

Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in a wide variety of human tumors compared to normal tissues, making it an attractive target for cancer therapy.[2][3] Elevated CYP1B1 expression is associated with increased cancer risk, metastasis, and resistance to certain chemotherapeutic agents.[2][4] this compound is designed to induce the selective degradation of CYP1B1, thereby offering a potential therapeutic strategy for CYP1B1-overexpressing cancers.[4]

Recommended Cell Lines for Testing

The selection of an appropriate cell line is critical for the successful evaluation of a CYP1B1-targeting PROTAC. The ideal cell lines should exhibit high endogenous expression of CYP1B1. Based on published literature, the following cell lines are recommended.

| Cell Line | Cancer Type | Key Characteristics | Citations |

| MDA-MB-231 | Breast Cancer | High CYP1B1 expression. | [2][5] |

| HeLa | Cervical Cancer | High CYP1B1 expression. | [2][6] |

| SKOV-3 | Ovarian Cancer | High CYP1B1 expression. | [2] |

| Caki-1, Caki-2 | Renal Cell Carcinoma | Upregulated CYP1B1 expression compared to normal kidney. | [7] |

| A498, ACHN | Renal Cell Carcinoma | Upregulated CYP1B1 expression. | [7] |

| 786-O, 769-P | Renal Cell Carcinoma | Upregulated CYP1B1 expression. | [7] |

| MCF-7 | Breast Cancer | Constitutive CYP1B1 expression. | [5][8] |

| HCT116, SW480 | Colorectal Cancer | CYP1B1 expression can be influenced by cytokines. | [8] |

Experimental and Logical Workflows

A systematic approach is necessary to validate the efficacy and mechanism of action of a PROTAC degrader. This involves a series of assays to confirm target engagement, degradation, and the resulting cellular effects.

The general mechanism of a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent degradation of the target protein.

Key Experimental Protocols

Cell Viability Assay

This protocol is used to assess the effect of the PROTAC degrader on cell proliferation and cytotoxicity. Assays like MTS or CellTiter-Glo® (CTG) are suitable.[][10]

Materials and Reagents:

-

Selected cell line (e.g., MDA-MB-231)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well clear or white-walled microplates

-

This compound stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CTG reagent

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. The final DMSO concentration should be kept constant (e.g., ≤0.1%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

Assay Measurement (MTS Example):

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-